molecular formula C13H12N2O3S2 B12740105 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-47-9

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12740105
CAS No.: 214916-47-9
M. Wt: 308.4 g/mol
InChI Key: ZZTXSLQZLFPTIY-UHFFFAOYSA-N
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Description

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-e][1,2,4]thiadiazine derivatives with methyl and phenylmethyl groups under controlled temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-e][1,2,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents.

    Benzothiadiazine derivatives: These compounds have a benzene ring fused to the thiadiazine core, offering different properties and activities.

Uniqueness

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 4-methyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

214916-47-9

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-benzyl-4-methyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C13H12N2O3S2/c1-14-12-11(7-8-19-12)20(17,18)15(13(14)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

ZZTXSLQZLFPTIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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